(4,5-dimethyl-1H-benzimidazol-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 211.69 g/mol. It is classified under benzimidazole derivatives, which are known for their diverse biological activities, including potential applications in pharmaceuticals. The compound is often utilized in scientific research due to its structural properties and biological relevance.
The synthesis of (4,5-dimethyl-1H-benzimidazol-2-yl)methylamine hydrochloride typically involves the condensation reaction of o-phenylenediamine with appropriate reagents that introduce the methylamine group. A notable method includes the use of a multi-step process involving the reaction of substituted benzimidazoles with amines under controlled conditions to yield the desired hydrochloride salt .
The molecular structure of (4,5-dimethyl-1H-benzimidazol-2-yl)methylamine hydrochloride can be represented using various chemical notations:
InChI=1S/C10H13N3.ClH/c1-6-3-4-8-10(7(6)2)13-9(5-11)12-8;/h3-4H,5,11H2,1-2H3,(H,12,13);1H
CC1=C(C2=C(C=C1)NC(=N2)CN)C.Cl
This compound features a benzimidazole core structure substituted at the 4 and 5 positions with methyl groups and linked to a methylamine moiety .
(4,5-dimethyl-1H-benzimidazol-2-yl)methylamine hydrochloride can participate in various chemical reactions typical of amines and heterocycles:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action for (4,5-dimethyl-1H-benzimidazol-2-yl)methylamine hydrochloride is primarily linked to its interaction with biological targets such as enzymes or receptors. As a benzimidazole derivative, it may exhibit:
Research indicates that compounds in this class may possess anticancer properties and influence cellular signaling pathways .
Relevant data includes melting points and solubility profiles which are crucial for practical applications in laboratories .
(4,5-dimethyl-1H-benzimidazol-2-yl)methylamine hydrochloride has several scientific uses:
Regioselective installation of the aminomethyl group at the C2 position of the benzimidazole core is critical for synthesizing the target compound. Modern transition-metal-catalyzed C–H functionalization provides efficient pathways:
Rh(I)-Catalyzed Branched Alkylation:A Rh(I)/dArFpe/K₃PO₄ system enables direct alkylation of N-protected 4,5-dimethylbenzimidazoles with acrylamide derivatives. This method achieves exclusive C2 selectivity and tolerates electron-donating methyl groups at C4/C5 positions. Subsequent reduction of the amide product (e.g., with Schwartz reagent) yields the primary amine, which is converted to the hydrochloride salt [7].
Table 1: Rh(I)-Catalyzed Alkylation for 2-Aminomethyl Precursors
Benzimidazole Substrate | Alkylation Partner | Product | Yield (%) |
---|---|---|---|
N-Methyl-4,5-dimethylbenzimidazole | N,N-Dimethylacrylamide | 2-(Dimethylaminocarbonylmethyl)-4,5-dimethyl-1-methylbenzimidazole | 71 |
N-BOM-4,5-dimethylbenzimidazole | N,N-Dimethylacrylamide | 2-(Dimethylaminocarbonylmethyl)-4,5-dimethyl-1-BOM-benzimidazole | 85 |
4,5-Dimethylbenzimidazole | Ethyl methacrylate | Ethyl 2-(4,5-dimethyl-1H-benzimidazol-2-yl)-2-methylpropanoate* | 68 |
*Requires N-protection pre-alkylation; Hydrolysis/reduction yields aminomethyl derivative [7].
Cu-Catalyzed Direct C2-H Functionalization:Copper catalysts facilitate regioselective coupling between 4,5-dimethylbenzimidazoles and formaldehyde equivalents (e.g., paraformaldehyde) in the presence of amines (Mannich reaction) to directly install the -CH₂NH₂ moiety. Alternatively, styrene derivatives undergo anti-Markovnikov hydroarylation to form branched C2-alkyl intermediates convertible to the aminomethyl target [3].
Key Advantages:
N-Methylation of the benzimidazole nitrogen is often required to modulate solubility or biological activity. Solid-liquid phase transfer catalysis (PTC) offers efficient, solvent-minimized N-alkylation under mild conditions:
Optimized PTC Protocol:A mixture of (4,5-dimethyl-1H-benzimidazol-2-yl)methylamine (free base, 1 equiv), methyl iodide (1.2 equiv), tetrabutylammonium bromide (TBAB, 5 mol%), and powdered K₂CO₃ (3 equiv) is stirred neat at 60°C for 4-6 hours. The reaction progress is monitored by TLC, and upon completion, water is added. The product is extracted into dichloromethane, concentrated, and converted to the hydrochloride salt using HCl/ether [4].
Table 2: PTC vs. Conventional N-Methylation Performance
Method | Conditions | Reaction Time | Yield (%) | Solvent Usage |
---|---|---|---|---|
Solid-Liquid PTC | K₂CO₃/TBAB/Neat/60°C | 4-6 h | 92 | Minimal (neat) |
Traditional Base-Mediated | NaH/DMF/0°C to rt | 12 h | 78 | High (DMF) |
Reflux Alkylation | MeI/K₂CO₃/Acetone/reflux | 24 h | 65 | Moderate |
Mechanistic & Practical Benefits:
Tandem reactions enable rapid construction of polycyclic frameworks from the 2-aminomethylbenzimidazole scaffold, enhancing structural complexity for drug discovery:
Oxidative Cyclization via "t-Amino Effect":Treatment of N1-[2-(o-aminophenyl)ethyl]-4,5-dimethyl-2-aminomethylbenzimidazole with m-CPBA or H₂O₂/TFA induces intramolecular cyclization. The mechanism involves N-oxidation followed by nucleophilic attack by the adjacent aniline nitrogen, forming tricyclic tetrahydropyrido[1,2-a]benzimidazole systems in 65-80% yield [9].
LHMDS-Mediated Tandem Acylation-Cyclization:Lithium hexamethyldisilazide (LHMDS) promotes a one-pot reaction between (4,5-dimethyl-1H-benzimidazol-2-yl)methylamine and ethyl 2-(2-cyanophenyl)acetate. Sequential acylation of the aminomethyl group and intramolecular addition of the benzimidazole nitrogen to the nitrile generates 3-(4,5-dimethylbenzimidazol-2-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-2-carboxylates (60-75% yield). This method constructs two rings and three bonds in a single operation [5].
Table 3: Tandem Cyclization Strategies from 2-Aminomethylbenzimidazole
Cyclization Type | Key Reagent/Conditions | Product Scaffold | Application Relevance |
---|---|---|---|
Oxidative (t-Amino Effect) | H₂O₂/TFA or m-CPBA, 0°C to rt | Pyrido[1,2-a]benzimidazoles | Bioreductive antitumor agents (cf. Mitomycin C analogues) [9] |
Base-Promoted Tandem Acylation | LHMDS, THF, -78°C to rt | 2,3-Dihydro-4(1H)-quinolinones fused at C3 | Kinase inhibitor core structures [5] |
Radical Cyclization | Bu₃SnH/AIBN, toluene reflux | Pyrrolo[1,2-a]benzimidazoles | CDK4/6 inhibitor scaffolds [9] |
Synthetic Utility:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1